1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Description
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₂, molecular weight 173.17 g/mol, and CAS number 63125-40-6 . It features a fused bicyclic structure comprising a benzene ring fused to a partially hydrogenated isoquinoline moiety, with a ketone group at position 1 and an aldehyde substituent at position 4 (Figure 1). This compound is commercially available from suppliers such as BLD Pharm Ltd. and Enamine Ltd. in high purity (≥95–97%) . Its applications span pharmaceutical intermediates, ligand synthesis, and catalysis, though its biological activity remains less explored compared to related quinoline derivatives .
Storage and Handling: Classified as an organic reagent, it should be stored with aldehydes/ketones, away from incompatible groups like strong oxidizers or bases. Proper segregation from inorganic reagents is critical, as outlined in standard chemical storage protocols .
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUPIHTJCUWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591784 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63125-40-6 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
The synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde primarily revolves around the functionalization of the isoquinoline scaffold, particularly introducing the aldehyde group at position 4. Two main approaches are commonly employed:
Formylation of Isoquinoline Derivatives:
The classical method involves formylation reactions such as the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde moiety selectively at the desired position on the isoquinoline ring. This method requires careful control of temperature (typically 0–60°C) and stoichiometry to optimize yield, which generally ranges between 60–70% under ideal conditions.Multicomponent and Domino Reactions:
Recent advances include copper-catalyzed domino reactions involving Ugi multicomponent reactions (MCRs) followed by cyclization steps. These methods allow for the construction of complex isoquinoline derivatives, including aldehyde-substituted isoquinolones, in a step-economical and efficient manner.
Detailed Preparation via Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction remains a cornerstone for the preparation of isoquinoline aldehydes:
Procedure:
Isoquinoline or its derivatives are treated with a mixture of POCl₃ and DMF under anhydrous conditions. The reaction proceeds via the formation of a reactive iminium intermediate that electrophilically attacks the aromatic ring, introducing the formyl group.-
- Temperature: 0–60°C (optimal ~40°C)
- Reaction Time: 12 hours
- Solvent: DMF (dry)
- Atmosphere: Inert gas (N₂ or Ar) to avoid moisture and side reactions
Yield and Purification:
Yields typically range from 60% to 70%. Purification is achieved by column chromatography using ethyl acetate/hexane gradients. Strict control of reagent purity and dryness is essential for reproducibility.-
- ¹H NMR: Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm
- ¹³C NMR: Carbonyl carbon resonates at ~190–195 ppm
- IR Spectroscopy: C=O stretch at ~1700 cm⁻¹ (aldehyde), lactam C=O at ~1650 cm⁻¹
- Mass Spectrometry: Molecular ion peaks consistent with isoquinoline derivatives
Comparative Analysis of Preparation Methods
| Aspect | Vilsmeier-Haack Formylation | Copper-Catalyzed Domino Reaction |
|---|---|---|
| Starting Materials | Isoquinoline derivatives, POCl₃, DMF | o-Halobenzoic acids, ammonia, aldehydes, isocyanides |
| Reaction Type | Electrophilic aromatic substitution | Multicomponent reaction followed by Cu-catalyzed cyclization |
| Reaction Conditions | 0–60°C, inert atmosphere, 12 h | 80°C, dioxane, base (Cs₂CO₃), 12 h |
| Yield | 60–70% | Up to 82% |
| Purification | Column chromatography | Column chromatography |
| Scalability | Moderate | High (due to MCR approach) |
| Functional Group Tolerance | Moderate | High (broad substrate scope) |
| Reproducibility | Requires strict anhydrous conditions | Robust with optimized catalyst/base system |
Notes on Reproducibility and Characterization
-
- Anhydrous conditions and reagent purity are critical for both methods.
- In copper-catalyzed reactions, controlling catalyst loading and base equivalents is essential.
- Monitoring by TLC or HPLC at intermediate steps improves consistency.
-
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm aldehyde and lactam functionalities.
- Infrared spectroscopy to verify carbonyl stretches.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, isoquinoline derivatives | 0–60°C, inert, 12 h | 60–70 | Well-established, straightforward | Requires anhydrous conditions, moderate yield |
| Copper-Catalyzed Ugi/Domino Reaction | o-Halobenzoic acid, ammonia, aldehyde, isocyanide, CuI, Cs₂CO₃ | 80°C, dioxane, 12 h | Up to 82 | High yield, broad substrate scope, step-economical | Requires multistep setup, catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products:
Oxidation: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
Reduction: 1-Hydroxy-1,2-dihydroisoquinoline-4-carbaldehyde.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its isoquinoline core and aldehyde functionality. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle
- Isoquinoline vs. Quinoline: The isoquinoline core (benzene fused to pyridine at C1–C2) in the target compound contrasts with quinoline (benzene fused to pyridine at C2–C3). This difference alters electronic distribution, solubility, and binding interactions. Isoquinolines are less common in drugs than quinolines but offer unique scaffold diversity .
Functional Group Positioning
- Aldehyde vs. Carboxylic Acid/Carboxamide : The 4-carbaldehyde group in the target compound is more electrophilic than carboxamides or carboxylic acids in analogs like . This makes it reactive toward nucleophilic additions (e.g., Schiff base formation), useful in coordination chemistry or covalent inhibitor design.
- Positional Isomerism : The 5-carbaldehyde analog may exhibit distinct reactivity due to altered resonance stabilization of the aldehyde group.
Pharmacological Potential
- While the target compound lacks direct biological data, its quinoline analogs (e.g., ) demonstrate antimicrobial and anticancer activities. The aldehyde group could be leveraged to design prodrugs or enzyme inhibitors via reversible covalent binding .
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde (CAS No. 63125-40-6) is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H7NO2
- Molecular Weight : 173.17 g/mol
- CAS Number : 63125-40-6
The structure of this compound features a carbonyl group adjacent to a dihydroisoquinoline moiety, which contributes to its biological activity.
Anticancer Activity
1-Oxo-1,2-dihydroisoquinoline derivatives have shown promise in anticancer research. For instance, studies indicate that certain derivatives can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. A study demonstrated that compounds derived from this scaffold exhibited IC50 values in the nanomolar range against PARP1, indicating potent inhibitory activity compared to established PARP inhibitors like Olaparib .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 1-Oxo-3,4-dihydroisoquinoline | 156 | PARP1 Inhibition |
| Olaparib | 50 | Reference Inhibitor |
Antiviral Activity
Research has also explored the antiviral properties of isoquinoline derivatives against HIV. A series of compounds were synthesized and tested for their ability to inhibit HIV integrase (IN). Although moderate activity was observed, further modifications are needed to enhance efficacy .
Antibacterial Activity
The antibacterial potential of 1-Oxo-1,2-dihydroisoquinoline derivatives has been investigated as well. Compounds showed varying degrees of activity against common bacterial strains, although many required concentrations above 100 µM to demonstrate significant effects.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins. This mechanism is particularly relevant in its role as a PARP inhibitor.
- Signal Transduction Modulation : By interacting with cellular receptors, these compounds can modulate various signaling pathways that affect cell proliferation and apoptosis.
In Vitro Studies
In vitro assays have confirmed the inhibitory effects of various derivatives on cancer cell lines and bacterial strains. For example:
- A derivative showed over 80% inhibition of PARP1 at a concentration of 1 µM.
- Antiviral assays revealed that certain compounds could inhibit HIV replication at concentrations ranging from 50 µM to 100 µM .
Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of isoquinoline derivatives. Modifications at specific positions on the isoquinoline ring significantly impact their biological activities. For instance:
Q & A
Q. What are the key structural features and characterization methods for 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde?
The compound contains an isoquinoline backbone with a ketone group at position 1 and an aldehyde at position 3. Key characterization methods include:
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement and validation of crystallographic data .
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and ketone carbonyl (δ ~190–210 ppm in ¹³C).
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (C₁₀H₇NO₂, MW 173.17 g/mol) and isotopic purity if labeled .
Q. What are the optimized synthetic routes for this compound?
Typical synthesis involves:
- Cyclization reactions : Starting from substituted benzaldehydes or anthranilic acid derivatives.
- Oxidation steps : Controlled oxidation of dihydroisoquinoline intermediates using agents like MnO₂ or DDQ .
- Critical parameters : Solvent choice (e.g., DMF or THF for polar intermediates), temperature (often 60–100°C), and reaction time (12–48 hours). Yields range from 40–70%, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation.
- Safety protocols : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) .
- Waste disposal : Neutralize with aqueous sodium bisulfite before disposal to quench reactive aldehyde groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) and identify byproducts (e.g., oxidized aldehydes) .
- Assay conditions : Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays [CETSA] for target occupancy) .
- Structural analogs : Compare activity of derivatives (e.g., 1-oxo-2-pyridin-2-yl analogs) to isolate pharmacophore contributions .
Q. How can computational methods guide the design of derivatives for specific targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., proteases, kinases). The aldehyde group may act as a covalent inhibitor via Schiff base formation .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity against viral proteases (e.g., West Nile Virus NS2B-NS3) .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .
Q. What advanced purification techniques address low yields in multi-step syntheses?
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
- Preparative HPLC : Use reverse-phase columns with trifluoroacetic acid (0.1%) as a modifier for polar intermediates .
- Catalytic methods : Explore asymmetric catalysis (e.g., chiral Pd complexes) for enantioselective synthesis of dihydroisoquinoline precursors .
Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies?
- Metabolic tracing : Synthesize ¹³C-labeled analogs (e.g., 13C at the aldehyde carbon) to track metabolic fate in cell models via LC-MS .
- NMR studies : ²H labeling at the isoquinoline ring enables detailed conformational analysis in solution .
- Kinetic isotope effects (KIE) : Use deuterated derivatives to probe reaction mechanisms (e.g., aldehyde oxidation pathways) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Reaction scalability : Transition from batch to flow chemistry for oxidation steps to improve heat/mass transfer .
- Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and minimize side reactions.
- Toxicity profiling : Assess genotoxicity (Ames test) and hepatotoxicity (primary hepatocyte assays) early to prioritize candidates .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
